molecular formula C14H12BrNO4 B2826975 N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 830352-30-2

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2826975
CAS No.: 830352-30-2
M. Wt: 338.157
InChI Key: KCUMEYAIDXMSOG-UHFFFAOYSA-N
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Description

“N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It is a derivative of the chromene family, which is a class of heterocyclic compounds . The chromene family has been known for its potential applications in medicinal chemistry.

Scientific Research Applications

G Protein-Coupled Receptor GPR35 Agonists

Studies have demonstrated the utility of bromo-substituted chromene derivatives as potent and selective agonists for GPR35, an orphan G protein-coupled receptor. These compounds, including variations with methoxybenzamido groups, have been used in radiolabeling experiments to study receptor binding and in developing new potent agonists with nanomolar affinity. This research opens avenues for exploring similar chromene derivatives in receptor-targeted therapies and drug discovery (Thimm et al., 2013), (Funke et al., 2013).

Chemical Synthesis and Characterization

Chromene derivatives have been synthesized and characterized for various structural and functional analyses. For instance, research on 4-oxo-chromene-2-carboxamides and their polymorphs has contributed to our understanding of molecular structures and potential pharmaceutical applications. This foundational knowledge on chromene structures could be relevant to synthesizing and studying N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide (Reis et al., 2013).

Antimicrobial and Antioxidant Activities

Certain chromene derivatives have shown promising antimicrobial and antioxidant activities. For example, the synthesis of chromenones linked to the triazole ring system and their evaluation for anti-ChE activity suggest potential applications in treating Alzheimer's disease. Additionally, the compound N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide demonstrated neuroprotective effects, indicating the therapeutic potential of similar compounds in neurodegenerative disease research (Saeedi et al., 2017).

Fluorescent-Tagged Scale Inhibitors

Innovative research has led to the synthesis of fluorescent-tagged polyacrylate-based scale inhibitors incorporating chromene derivatives. These compounds have been evaluated for their antiscaling activity and fluorescence properties, highlighting their utility in industrial applications and the monitoring of scale inhibition processes (Popov et al., 2017).

Future Directions

Given the potential biological activities of chromene derivatives, future research could focus on the synthesis, characterization, and biological activity evaluation of “N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide” and its derivatives. This could lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Properties

IUPAC Name

6-bromo-8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-3-4-16-13(17)10-6-8-5-9(15)7-11(19-2)12(8)20-14(10)18/h3,5-7H,1,4H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUMEYAIDXMSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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